
Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are five-membered heterocyclic compounds containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a significant method used in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The thiophene ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tioconazole: An antifungal agent containing a thiophene nucleus.
Uniqueness
Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate is unique due to its combination of functional groups, which confer a wide range of biological activities. Its nitrobenzamido group, in particular, enhances its potential as an antimicrobial and anticancer agent compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C16H13N3O5S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
methyl 4-cyano-3-methyl-5-[(3-methyl-4-nitrobenzoyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H13N3O5S/c1-8-6-10(4-5-12(8)19(22)23)14(20)18-15-11(7-17)9(2)13(25-15)16(21)24-3/h4-6H,1-3H3,(H,18,20) |
Clé InChI |
FMWZQKFUZXRURN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


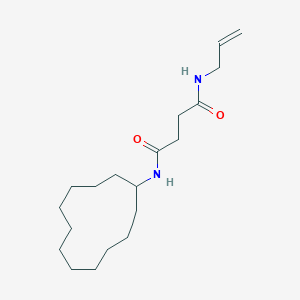
![3-[({3-[(3-Carboxypropanamido)methyl]phenyl}methyl)carbamoyl]propanoic acid](/img/structure/B12458195.png)
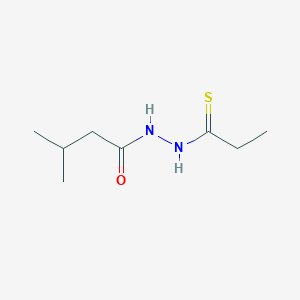
![N-[4-(acetylamino)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12458201.png)
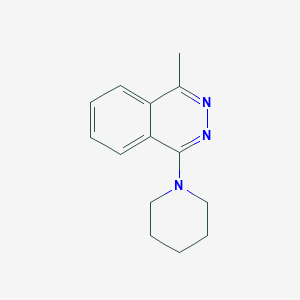

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12458213.png)
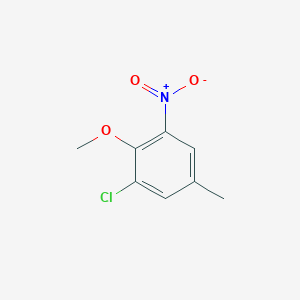
![2-{[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B12458239.png)
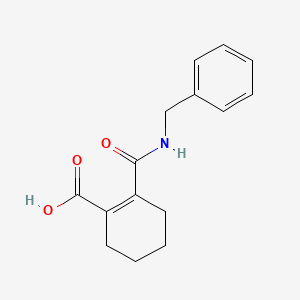

![4-chloro-2-[({1,3-dioxo-2-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B12458269.png)
![5-(2,4-dichlorophenyl)-3-[(diphenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12458273.png)

